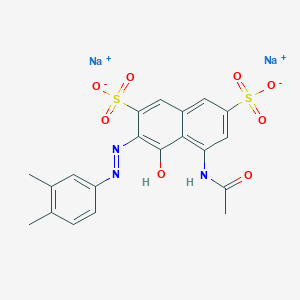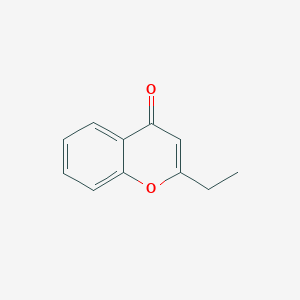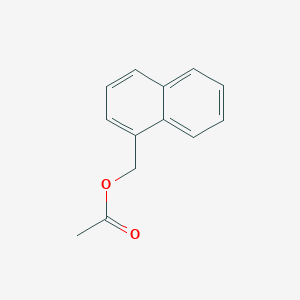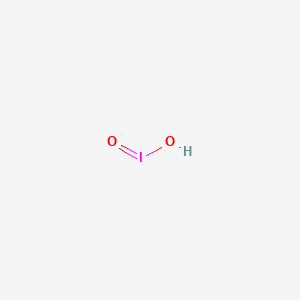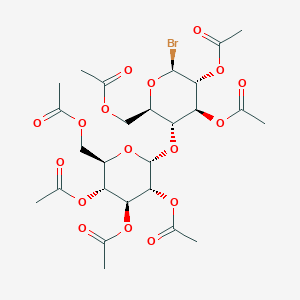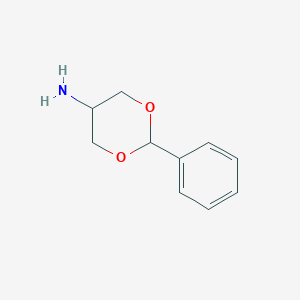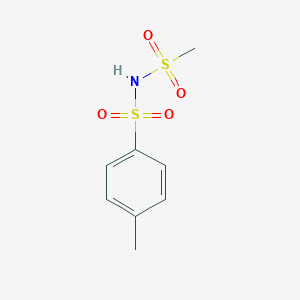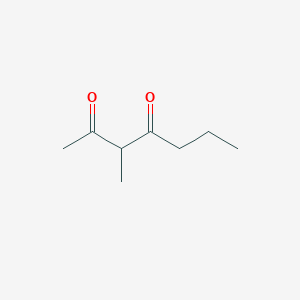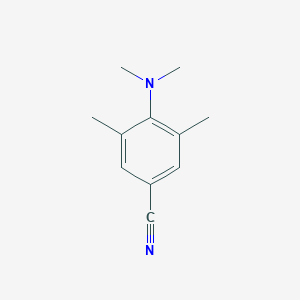
4-methyl-N-(propan-2-yl)aniline
Übersicht
Beschreibung
4-Methyl-N-(propan-2-yl)aniline, also known as MPA, is a synthetic aromatic amine with a wide range of applications in the fields of medicine, chemistry, and biochemistry. MPA is a versatile organic compound that has been studied for its potential therapeutic and research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones A study by Saeed et al. (2009) explored the synthesis of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones. The process involved Michael addition of substituted anilines to methyl acrylate in acidic medium, yielding methyl 3-(substituted anilino)propionates. These were then converted into corresponding 3-(substituted anilino)propionohydrazides, which upon microwave irradiation with pentane-2,4-dione, yielded the final products. The structures were confirmed by various spectroscopic methods, elemental analyses, and in some cases, by single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2009).
Molecular Interaction Studies
Molecular Interactions in Polar Binary Mixtures Krishna and Mohan (2012) conducted a study to understand the molecular interactions between polar systems like N-methyl aniline and alcohols (propan-1-ol/propan-2-ol). The study involved determining dielectric permittivity across radio, microwave, and optic frequency regions. The research provided insights into the molecular interactions and conformational analysis of hydrogen bond formation in these systems. The study was supported by experimental FT-IR spectra and theoretical calculations (Krishna & Mohan, 2012).
Catalytic Synthesis Processes
Hydroaminomethylation of 2,5-Dihydrofuran Zheng and Wang (2019) described an efficient catalytic system for the one-step synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. The process used different rhodium precursor and phosphorus ligands to catalyze hydroaminomethylation of aniline and its derivatives with cyclic olefins. The study provided detailed reaction parameters and conditions for achieving high conversion rates and yields (Zheng & Wang, 2019).
Process Development for Key Intermediates
Synthesis of Key Intermediate for CCR5 Antagonist TAK-779 Hashimoto et al. (2002) reported an efficient synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. The process involved reductive alkylation, alkylation, and reduction steps, yielding high isolated yields using commercially available reagents (Hashimoto et al., 2002).
Electrochromic Materials Synthesis
Novel Electrochromic Materials with Nitrotriphenylamine Unit Li et al. (2017) synthesized and characterized four novel donor–acceptor systems incorporating a nitrotriphenylamine unit for electrochromic applications. The study detailed the synthesis process, characterization using various spectroscopic techniques, and the evaluation of electrochromic properties, especially in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZTBCIXIXKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

